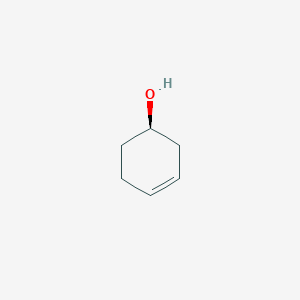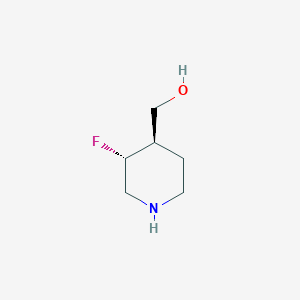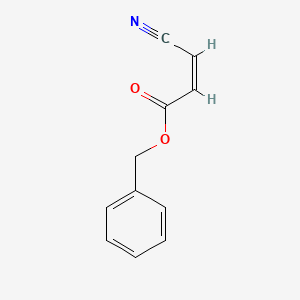
(Z)-Benzyl 3-cyanoacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Benzyl 3-cyanoacrylate is a member of the cyanoacrylate family, which are known for their strong adhesive properties. Cyanoacrylates are widely used in various fields, including medicine, industry, and household applications. The compound this compound is particularly notable for its unique chemical structure, which includes a benzyl group and a cyano group attached to an acrylate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Benzyl 3-cyanoacrylate typically involves the reaction of benzyl alcohol with cyanoacrylic acid or its derivatives. The reaction is usually carried out under anhydrous conditions to prevent premature polymerization. Common catalysts used in this reaction include bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products. The final product is purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-Benzyl 3-cyanoacrylate undergoes various chemical reactions, including:
Polymerization: Initiated by anionic species, leading to the formation of long polymer chains.
Hydrolysis: In the presence of water, the compound can hydrolyze to form benzyl alcohol and cyanoacrylic acid.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Anionic Polymerization: Initiated by bases such as sodium hydroxide or amines.
Hydrolysis: Catalyzed by acids or bases in aqueous conditions.
Addition Reactions: Typically involve nucleophiles like amines or thiols under mild conditions.
Major Products
Polymerization: Produces polycyanoacrylate.
Hydrolysis: Yields benzyl alcohol and cyanoacrylic acid.
Addition Reactions: Forms various adducts depending on the nucleophile used.
Applications De Recherche Scientifique
(Z)-Benzyl 3-cyanoacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with unique properties.
Biology: Employed in the immobilization of biological tissues and cells.
Medicine: Utilized as a tissue adhesive in surgical procedures.
Industry: Applied in the manufacturing of high-strength adhesives and sealants.
Mécanisme D'action
The primary mechanism of action for (Z)-Benzyl 3-cyanoacrylate involves its rapid polymerization upon contact with moisture. This polymerization is initiated by the presence of anionic species, leading to the formation of strong adhesive bonds. The molecular targets include hydroxyl groups on surfaces, which facilitate the formation of a robust polymer network.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-cyanoacrylate:
Butyl cyanoacrylate: Used in medical applications for wound closure.
Octyl cyanoacrylate: Known for its flexibility and used in medical adhesives.
Uniqueness
(Z)-Benzyl 3-cyanoacrylate is unique due to its benzyl group, which imparts specific adhesive properties and reactivity. Compared to other cyanoacrylates, it offers a balance between strength and flexibility, making it suitable for specialized applications in both medical and industrial fields.
Propriétés
Formule moléculaire |
C11H9NO2 |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
benzyl (Z)-3-cyanoprop-2-enoate |
InChI |
InChI=1S/C11H9NO2/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-7H,9H2/b7-4- |
Clé InChI |
ISTMDTFQYFVMHN-DAXSKMNVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)/C=C\C#N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


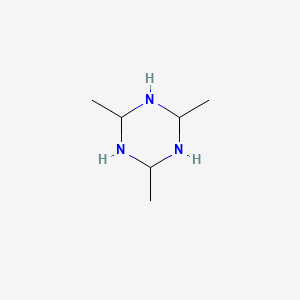


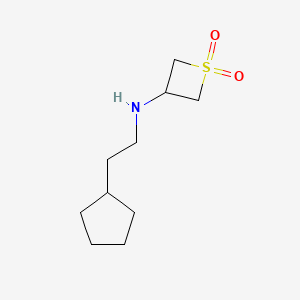
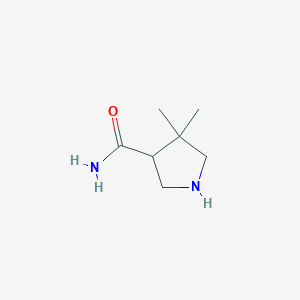
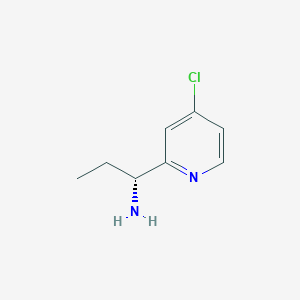
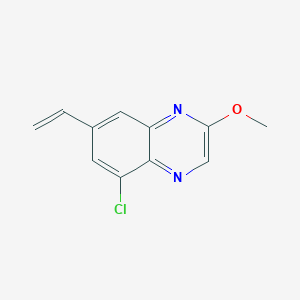
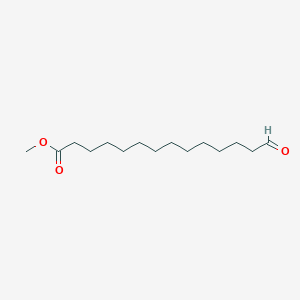
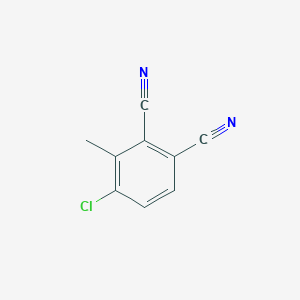
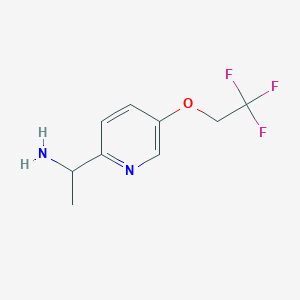
![7-(Methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12959310.png)
